molecular formula C7H12N2 B1414754 2-(Cyclopentylamino)acetonitrile CAS No. 73339-14-7

2-(Cyclopentylamino)acetonitrile

Cat. No.: B1414754
CAS No.: 73339-14-7
M. Wt: 124.18 g/mol
InChI Key: WOBHGFXOOLANIC-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)acetonitrile is an organic compound with the molecular formula C7H12N2 It is a nitrile derivative that features a cyclopentylamino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclopentylamino)acetonitrile can be synthesized through several methods. One common approach involves the Strecker synthesis, which is a three-component reaction involving an aldehyde, ammonia, and hydrogen cyanide. In this case, cyclopentanone can be used as the aldehyde source, and the reaction is typically carried out in the presence of a mild acid catalyst such as poly(4-vinylpyridine)-sulfur dioxide complex .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The cyclopentylamino group can interact with enzymes or receptors, potentially influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)acetonitrile
  • 2-(Cyclopropylamino)acetonitrile
  • 2-(Cyclobutylamino)acetonitrile

Uniqueness

2-(Cyclopentylamino)acetonitrile is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopentylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHGFXOOLANIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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